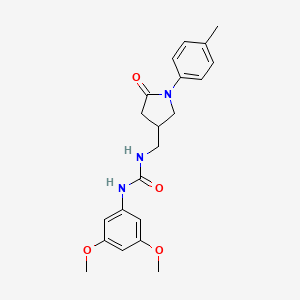

1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

CAS No.: 954588-87-5

Cat. No.: VC4628347

Molecular Formula: C21H25N3O4

Molecular Weight: 383.448

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954588-87-5 |

|---|---|

| Molecular Formula | C21H25N3O4 |

| Molecular Weight | 383.448 |

| IUPAC Name | 1-(3,5-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |

| Standard InChI | InChI=1S/C21H25N3O4/c1-14-4-6-17(7-5-14)24-13-15(8-20(24)25)12-22-21(26)23-16-9-18(27-2)11-19(10-16)28-3/h4-7,9-11,15H,8,12-13H2,1-3H3,(H2,22,23,26) |

| Standard InChI Key | KQHKZGZEAJGRFO-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC(=C3)OC)OC |

Introduction

1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a complex organic compound belonging to the class of urea derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The molecular structure of this compound includes specific functional groups that contribute to its chemical and biological properties.

Synthesis

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves several key steps, typically requiring careful control of pH and temperature due to the sensitivity of the reactions involved. The process may involve the use of intermediates like 5-oxo-1-(p-tolyl)pyrrolidine-3-carbonyl chloride, which is a crucial component in forming the pyrrolidine ring .

Biological Activities

Urea derivatives, including 1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, are researched for their potential biological activities. These compounds can interact with enzymes or receptors, leading to various biological effects such as anticancer activity or modulation of metabolic pathways. Similar urea derivatives have shown promising antiproliferative activities against various cancer cell lines .

Research and Applications

Research continues into optimizing the structure of this compound for improved efficacy and safety profiles in therapeutic applications. The compound's potential as an anticancer agent is of particular interest, given the broader class of urea derivatives' known biological activities. Studies on related compounds have demonstrated significant antiproliferative effects on cancer cell lines, suggesting a promising avenue for further investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume